Carbonsäureimide
Carboxylic acid imides are a class of organic compounds characterized by the presence of an imide group attached to a carboxylate group. These molecules play a crucial role in various applications across chemistry and materials science due to their unique reactivity and structural properties. Structurally, they can be represented as R-CO-N(R')-COOH, where R and R' are alkyl or aryl groups.
Carboxylic acid imides exhibit high stability under thermal conditions and demonstrate excellent acid resistance, making them suitable for use in environments where traditional carboxylic acids may decompose or degrade. In polymer chemistry, these compounds are used as intermediates to synthesize advanced materials with enhanced mechanical properties and chemical durability. They also find applications in pharmaceuticals, where their ability to form stable esters and amides can improve drug stability and bioavailability.
Due to their versatile nature, carboxylic acid imides have gained significant attention in the development of new functional materials for electronics, coatings, and adhesives. Their potential as precursors for high-performance polymers and their role in catalyst systems further underscore their importance in modern chemical research.

Struktur | Chemischer Name | CAS | MF |
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2,5-Pyrrolidinedione,1,3-dimethyl- | 15542-96-8 | C6H9NO2 |
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2H-Pyrrol-2-one,1-acetyl-5-(acetyloxy)-1,5-dihydro- | 175796-29-9 | C8H9NO4 |
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2,5-Pyrrolidinedione,1-ethyl-3-(1-methylethyl)- | 185760-08-1 | C9H15NO2 |
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2-Propenamide,N-acetyl- | 1432-45-7 | C5H7NO2 |
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3-(2,5-Dioxopyrrolidin-1-yl)propanoic acid | 5724-76-5 | C7H9NO4 |
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2,5-Pyrrolidinedione,1-(2-hydroxyethyl)-3-(tetradecen-1-yl)- | 56418-17-8 | C20H35NO3 |
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(3S)-1,3-dimethyl-2,5-Pyrrolidinedione | 211682-21-2 | C6H9NO2 |
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N-(2-bromoacetyl)acetamide | 34002-90-9 | C4H6BrNO2 |
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1-(5-chloropentyl)-2,5-Pyrrolidinedione | 1021324-71-9 | C9H14ClNO2 |
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2-Oxopyrrolidine-1-carbaldehyde | 40321-44-6 | C5H7NO2 |
Verwandte Literatur
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Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206
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Marie Versaevel,Maryam Riaz,Thomas Grevesse,Sylvain Gabriele Soft Matter, 2013,9, 6665-6676
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Elzbieta Frackowiak Phys. Chem. Chem. Phys., 2007,9, 1774-1785
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5. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
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